molecular formula C16H15N3O B2789976 N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 25810-58-6

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B2789976
CAS No.: 25810-58-6
M. Wt: 265.316
InChI Key: HBXCANPHKBFHMH-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Heterocycles as Privileged Structures in Drug Discovery

Benzimidazole is widely regarded as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that can bind to a variety of biological targets with high affinity. nih.govnih.govbohrium.combenthamdirect.com This privileged status is attributed to several key physicochemical attributes of the benzimidazole ring system. Its structure, which consists of a fused benzene (B151609) and imidazole (B134444) ring, provides a rigid, planar framework that is also rich in electrons.

The benzimidazole nucleus possesses both hydrogen bond donor and acceptor capabilities, which are crucial for forming strong interactions with the active sites of proteins and enzymes. nih.govbohrium.comnih.gov Furthermore, the aromatic nature of the scaffold allows for π-π stacking interactions, another important type of non-covalent interaction that contributes to binding affinity. nih.govbohrium.comnih.gov The hydrophobic character of the benzene portion of the molecule also facilitates interactions with nonpolar pockets in biological macromolecules. nih.govbohrium.com

The versatility of the benzimidazole core is further enhanced by the ease with which it can be chemically modified. Substitutions can be made at multiple positions around the ring system, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. guidechem.comresearchgate.net This structural adaptability enables the development of a wide array of compounds with diverse biological activities. impactfactor.org The structural similarity of benzimidazole to naturally occurring purines also allows it to interact with biopolymers within living systems, contributing to its broad spectrum of biological activities. guidechem.comisca.me

Overview of Key Pharmacological Classes Derived from Benzimidazole Derivatives

The structural and chemical attributes of the benzimidazole scaffold have been exploited to develop a multitude of clinically significant drugs across various therapeutic areas. nih.govbohrium.com The adaptability of this core structure has led to the creation of compounds with a wide range of pharmacological effects. isca.medntb.gov.ua

Key pharmacological classes derived from benzimidazole derivatives include:

Anthelmintics: This class of drugs is used to treat parasitic worm infections. Benzimidazole anthelmintics, such as albendazole (B1665689) and mebendazole, function by binding to the protein tubulin in parasitic worms, which disrupts microtubule formation and ultimately leads to the parasite's death. researchgate.netwikipedia.org

Proton Pump Inhibitors (PPIs): These are widely prescribed medications for the treatment of acid-related gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD). nih.gov Drugs such as omeprazole (B731) and lansoprazole (B1674482) contain a benzimidazole core and work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the stomach lining, thereby reducing acid production. wikipedia.orgnih.gov

Antihistamines: Certain benzimidazole derivatives, like astemizole (B1665302) and bilastine, exhibit antihistaminic properties and are used to manage allergic conditions. wikipedia.orgnih.gov They act as selective antagonists of the H1 histamine (B1213489) receptor. nih.gov

Anticancer Agents: The benzimidazole scaffold has emerged as a promising framework in oncology. nih.govimpactfactor.org Derivatives have been developed that act as topoisomerase inhibitors, microtubule inhibitors, and inhibitors of various protein kinases, demonstrating the scaffold's potential in developing targeted cancer therapies. nih.gov

Antimicrobial Agents: Benzimidazole-based compounds have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govimpactfactor.orgnih.gov They can interfere with essential biochemical pathways in microorganisms. impactfactor.org

Antiviral Agents: The benzimidazole nucleus is a component of several antiviral drugs. guidechem.comnih.gov For instance, enviroxime, a benzimidazole derivative, has shown activity against certain viruses. impactfactor.org

Antihypertensive Agents: This class includes angiotensin II receptor blockers like candesartan (B1668252) and telmisartan, which are crucial in managing high blood pressure. wikipedia.orgnih.gov

Contextualization of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide within Contemporary Chemical Biology Research

This compound belongs to the broader class of benzamide (B126) derivatives, which are themselves a significant area of research in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer effects. nanobioletters.comnih.gov The synthesis of benzamide derivatives is an active area of investigation, with various methods being developed to create novel compounds with potential therapeutic applications. nanobioletters.comnih.gov

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structure is of interest to medicinal chemists. The compound combines the privileged benzimidazole scaffold with a benzamide moiety. This combination of structural features suggests that it could be a candidate for screening in various biological assays.

Research into related benzimidazole derivatives has shown that the introduction of different substituents can lead to a diverse array of biological activities, including antiparasitic, antioxidant, and antiprotozoal effects. researchgate.netnih.gov For instance, the synthesis of various 1H-benzimidazole-2-yl hydrazones has yielded compounds with significant anthelmintic and antioxidant properties. nih.gov Similarly, other benzimidazole derivatives have been investigated for their potential as selective antagonists for various receptors. semanticscholar.org

The synthesis of this compound and its analogues would likely involve standard chemical reactions, such as the acylation of a (1H-benzimidazol-2-yl)alkylamine with a benzoyl halide. chemicalbook.com The study of such compounds would typically involve their synthesis, structural characterization, and subsequent evaluation in a panel of biological assays to determine their potential therapeutic value. The exploration of compounds like this compound is a part of the ongoing effort in drug discovery to synthesize and evaluate novel chemical entities based on privileged scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCANPHKBFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although specific NMR data for this compound is not widely published, the analysis of a closely related compound, N-(1H-benzimidazol-2-yl)benzamide, provides valuable insights. researchgate.net The spectra of benzimidazole (B57391) derivatives are well-documented, allowing for the assignment of characteristic chemical shifts. arabjchem.orgresearchgate.net

¹H NMR: In the ¹H NMR spectrum of benzimidazole derivatives, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift. nih.gov The aromatic protons of the benzimidazole and benzamide (B126) moieties would be expected to resonate in the range of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns dependent on their substitution. The protons of the ethyl group would appear as a quartet and a triplet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the benzamide group is typically observed in the range of δ 165-175 ppm. arabjchem.org The aromatic carbons of the benzene (B151609) and benzimidazole rings would produce a series of signals between δ 110-150 ppm. The aliphatic carbons of the ethyl group would resonate at higher field. The study of various benzimidazole derivatives has shown that substituent effects can influence the chemical shifts of the benzimidazole core. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general chemical shift ranges for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole N-H~12.0 (broad s)-
Benzamide N-H~8.5 (t)-
Aromatic C-H7.0 - 8.5 (m)110 - 150
Carbonyl C=O-165 - 175
Ethyl CH~5.5 (q)~50
Ethyl CH₃~1.7 (d)~20

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a related compound, N-(1H-benzimidazol-2-yl)benzamide, has been reported. researchgate.net For this compound, the spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazole and amide groups. nih.govnist.gov

C=O Stretching: A strong absorption band around 1650 cm⁻¹ due to the carbonyl (C=O) stretching of the amide group. ripublication.com

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=N stretching of the imidazole ring and C=C stretching of the aromatic rings. researchgate.net

C-N Stretching: Bands corresponding to C-N stretching are expected in the 1400-1200 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 900-650 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)
N-H (Amide and Benzimidazole)3400 - 3200
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Amide I)~1650
N-H Bending (Amide II)~1550
C=N and C=C (Aromatic)1600 - 1450

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of benzimidazole derivatives under electron impact has been studied, with the molecular ion often being the base peak. researchgate.net For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for benzamides involve cleavage of the amide bond, leading to the formation of a benzoyl cation. researchgate.net The fragmentation of the benzimidazole ring can also occur.

X-ray Diffraction Studies for Solid-State Conformation

X-ray diffraction analysis of single crystals provides precise information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound is not specifically reported, the crystal structure of the closely related N-(1H-1,3-benzodiazol-2-yl)benzamide has been determined. researchgate.net This compound crystallizes in a triclinic system with the space group P-1. researchgate.net The unit cell parameters were reported as a = 10.2350(5) Å, b = 14.7494(7) Å, c = 24.2813(11) Å, α = 79.084(4)°, β = 83.927(4)°, and γ = 80.039(4)°. researchgate.net Studies of other benzimidazole derivatives have shown various crystal systems, including monoclinic and orthorhombic. researchgate.netnih.gov

Table 3: Crystal Data for the Analog N-(1H-1,3-benzodiazol-2-yl)benzamide researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2350(5)
b (Å)14.7494(7)
c (Å)24.2813(11)
α (°)79.084(4)
β (°)83.927(4)
γ (°)80.039(4)
Volume (ų)3534.8(3)
Z12

Hydrogen bonding plays a crucial role in the crystal packing of benzimidazole derivatives. In the solid state, this compound is expected to form both intermolecular and intramolecular hydrogen bonds. The N-H groups of the benzimidazole and amide moieties can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

In many benzimidazole crystal structures, intermolecular N-H···N hydrogen bonds link molecules into chains or more complex networks. nih.gov Additionally, C-H···O and C-H···N interactions can contribute to the stability of the crystal lattice. nih.govnih.gov Intramolecular hydrogen bonds may also be present, influencing the conformation of the molecule. The study of various benzimidazole structures reveals that these hydrogen bonding networks are a key feature of their solid-state architecture. mdpi.comresearchgate.net

Conformational Analysis in Crystalline State

A comprehensive search for crystallographic data from peer-reviewed scientific literature and structural databases did not yield a solved crystal structure for the specific compound this compound. The determination of a molecule's conformation in its crystalline state is exclusively achieved through experimental techniques such as single-crystal X-ray diffraction. This analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, and allows for a detailed understanding of the molecule's three-dimensional arrangement and its interactions with neighboring molecules in the crystal lattice.

Without this foundational experimental data, a scientifically accurate and verifiable discussion of the conformational analysis, including the creation of data tables for its specific structural parameters (bond lengths, angles, torsion angles) and a description of its crystal packing and hydrogen-bonding network, cannot be provided.

While crystal structures for analogous compounds containing the benzimidazole moiety are available, such as N-[1-(6-nitro-1H-benzimidazol-2-yl)ethyl]benzamide, the presence of different substituent groups (like the nitro group in this example) significantly influences electronic distribution, steric hindrance, and intermolecular interactions. These changes directly impact the molecular conformation and the resulting crystal packing. Therefore, extrapolating conformational data from related but structurally distinct molecules would be scientifically unsound and would not accurately represent the crystalline state of the title compound.

The generation of the requested detailed research findings and data tables is contingent upon the future experimental determination and publication of the crystal structure of this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as a benzimidazole (B57391) derivative, and a macromolecular target, typically a protein. These simulations are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.compeerj.com

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com For benzimidazole derivatives, studies have shown that their interaction with protein targets is often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov

For instance, in studies of similar compounds, the benzimidazole core is often involved in crucial hydrogen bonding. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov Analysis of the binding mode reveals the specific amino acid residues within the protein's active site that interact with the ligand. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.govnih.gov

Prediction of Binding Affinities and Inhibition Constants

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, often expressed as a binding energy value (e.g., in kcal/mol). covenantuniversity.edu.ng A lower binding energy generally indicates a more stable ligand-protein complex. researchgate.net These scores can be used to rank different compounds and prioritize them for further experimental testing.

The predicted binding free energy can also be used to estimate the inhibition constant (Ki), which is a measure of the potency of an inhibitor. While these predictions are approximations, they provide valuable comparative data for series of related compounds. For example, studies on various benzimidazole analogues have used docking scores to correlate with their experimentally determined inhibitory activities. ijsrst.com

Interactive Table: Example Docking Scores for Benzimidazole Derivatives Against Various Targets

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Benzimidazole-ThiazoleCK1δ-Leu85
Benzimidamide ScaffoldsPfADSL-6.85 to -8.75Ser 299A, Thr 124D
N-Acyl HydrazoneshCA I / II--

Note: This table is illustrative and based on data for related benzimidazole compounds, not N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide.

Identification of Key Residues and Interaction Hotspots

A critical outcome of docking studies is the identification of key amino acid residues that are essential for ligand binding. mdpi.com These "hotspots" are regions in the binding pocket that contribute significantly to the binding energy. nih.govresearchgate.net By analyzing the docked conformation, researchers can identify specific interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and these key residues. For example, in the binding of some inhibitors to casein kinase 1 (CK1δ), the hinge residue Leucine 85 is consistently involved in a crucial hydrogen bond with the benzimidazole core. nih.gov Understanding these hotspots is instrumental for structure-based drug design, allowing for modifications to the ligand to enhance its interaction with the target protein.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and structural properties of a molecule, independent of its interaction with a biological target. These methods are based on the principles of quantum mechanics. inovatus.es

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net DFT studies can optimize the three-dimensional geometry of a compound like this compound, predicting bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is an important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov For various benzimidazole derivatives, DFT calculations have been performed using basis sets like B3LYP/6-311++G(d,p) to obtain optimized geometries and electronic structure information. researchgate.netresearchgate.net

Interactive Table: Example DFT Calculated Properties for Benzimidazole Analogs

PropertyMethod/Basis SetCalculated ValueSignificance
HOMO-LUMO GapB3LYP/6-31G(d,p)VariesIndicates chemical reactivity
Dipole MomentM062.33 - 7.49 DRelates to polarity
Total EnergyRB3LYP/6-311G-493.6 JGround state energy

Note: This table is illustrative and based on data for related benzimidazole compounds, not this compound.

Energetic Analysis of Conformations and Tautomerism

Molecules can exist in different spatial arrangements called conformations. Energetic analysis using quantum chemical methods can determine the relative stability of different conformers. For a molecule with flexible bonds like the ethyl linker in this compound, multiple low-energy conformations may exist, and understanding these is important as only one specific conformation might be suitable for binding to a protein target. nih.gov

Benzimidazole derivatives can also exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. nih.gov Quantum chemical calculations can predict the energy difference between these tautomers, indicating which form is more stable and likely to be predominant. This is crucial because different tautomers may have distinct binding properties and biological activities. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. These simulations are instrumental in assessing how a ligand, such as this compound, might interact with a biological target.

Assessment of Ligand Stability within Binding Pockets

Information regarding the stability of this compound within the binding pockets of specific proteins is not available in published research. Such studies would typically involve simulating the compound's interaction with a target protein to evaluate the durability and nature of their binding over a set period.

Conformational Dynamics and Flexibility Analysis

There is no specific data on the conformational dynamics and flexibility of this compound. This type of analysis would reveal how the molecule changes its shape and the flexibility of its various parts, which can be crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds.

Development of Predictive Models for Biological Activity

No QSAR models have been specifically developed to predict the biological activity of this compound. While QSAR studies have been conducted on various series of benzimidazole derivatives, the specific parameters and models for this compound are not documented. biointerfaceresearch.comnih.govnih.govtandfonline.comunair.ac.id

Elucidation of Physicochemical Descriptors Influencing Activity

Without specific QSAR studies, the key physicochemical descriptors that influence the activity of this compound remain unelucidated. Such descriptors often include properties like hydrophobicity, electronic effects, and steric factors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide derivatives is highly sensitive to modifications across its three primary structural components: the benzimidazole (B57391) ring, the ethyl linker, and the benzamide (B126) moiety. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that even minor chemical alterations can significantly modulate potency and selectivity.

The N1 position of the benzimidazole ring is a critical site for modification, and substitutions at this position can profoundly influence the molecule's pharmacological activity. rsc.org The NH group of the benzimidazole ring is acidic and can engage in hydrogen bonding, which is often crucial for receptor binding. researchgate.net

Alkylation or arylation at the N1 position can alter the compound's steric and electronic properties, thereby affecting its interaction with biological targets. For instance, in a series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines, the N1-methyl group was integral to their notable antimicrobial activity. nih.gov Similarly, studies on potent inhibitors of the enzyme casein kinase 1 (CK1) showed that substituting the N1-hydrogen with a methyl group on the benzimidazole ring could be well-tolerated, maintaining potent inhibitory activity. nih.gov

The introduction of larger or more complex groups at the N1 position, such as propyl or benzyl (B1604629) groups, has also been explored in various benzimidazole series. These modifications can enhance lipophilicity, potentially improving cell membrane permeability, or introduce new interaction points with the target protein. nih.gov For example, the presence of an N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole scaffold yielded potent antifungal agents. nih.gov These findings collectively suggest that the N1 position is a key handle for fine-tuning the biological activity and pharmacokinetic properties of this compound analogs.

The ethyl linker connecting the benzimidazole C2 position to the benzamide nitrogen serves multiple functions, including providing a specific spatial orientation between the two aromatic systems and introducing a chiral center. The presence and nature of this linker are pivotal for biological activity.

The ethyl group dictates the distance and relative geometry between the benzimidazole and benzamide moieties, which is crucial for fitting into a specific binding pocket. While direct SAR studies on the ethyl linker of this compound are not extensively documented, research on related structures underscores the importance of such linkers. For example, derivatives containing a 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl} linker have shown potent antiprotozoal activity, highlighting the linker's role in positioning the heterocyclic units correctly for target interaction. researchgate.net

Furthermore, the ethyl linker in the title compound contains a stereocenter at the carbon atom attached to the benzimidazole ring. The stereochemistry at this chiral center is often critical for biological activity. In many biologically active molecules, one enantiomer is significantly more potent than the other because it aligns more precisely with the three-dimensional architecture of the target's binding site. Studies on other chiral benzamide inhibitors, such as (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, have shown that the (R)-configuration is crucial for high binding affinity, with its enantiomer being substantially less active. nih.gov This highlights the principle that the specific 3D arrangement of substituents around the chiral carbon is a key determinant of interaction with the biological target. The (S)-2-(α-hydroxyethyl)benzimidazole scaffold, accessible from natural (S)-lactic acid, is noted for its configurational stability, suggesting that chiral derivatives of this class are robust and not prone to racemization. researchgate.net

The benzamide phenyl ring is a frequent target for modification to explore SAR and optimize activity. Altering the substituents on this ring can impact electronic properties, hydrophobicity, and steric bulk, all of which influence target binding and selectivity. nanobioletters.com

Research on various benzamide analogs has consistently shown that the nature and position of substituents on the phenyl ring are key determinants of biological effect. nih.govsemanticscholar.org

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like nitro (NO2) or halo (Cl, F, Br) groups can significantly enhance the biological activity of benzamide derivatives. researchgate.net For example, in a series of 2-phenoxybenzamides, a trifluoromethyl (-CF3) group was found to be beneficial for antiplasmodial activity. acs.org In some antitumor agents, a 2-substituent on the phenyl ring that can chelate with zinc ions is critical for activity, while the presence of a chlorine or nitro group on the same ring can decrease it. researchgate.net

Electron-Donating Groups: Electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can also modulate activity. A para-methoxy substitution significantly improved the anticancer activity of certain benzamide derivatives, whereas ortho- and meta-methoxy groups did not have the same positive effect. researchgate.net

Halogens: Halogen atoms are commonly used to improve potency and metabolic stability. In a series of benzamides designed as fungicides, a 2-fluoro (2-F) substituent on the benzene (B151609) ring led to superior inhibitory activity against the tested fungi compared to other substitutions. nih.gov

The following table summarizes the observed effects of various substitutions on the benzamide ring from studies on analogous compounds.

Substituent GroupPosition on Phenyl RingObserved Effect on Biological ActivityReference Compound Class
Nitro (NO₂)2,4-dinitroPotent antimicrobial effect4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-phenylbenzamides
Chloro (Cl)metaPromising antimicrobial activity4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-phenylbenzamides
Methoxy (OCH₃)paraSignificantly improved anticancer activity4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-phenylbenzamides
Methoxy (OCH₃)ortho, metaNo improvement in anticancer activity4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-phenylbenzamides
Fluoro (F)2-Superior fungicidal activityBenzamides with pyridine-linked 1,2,4-oxadiazole

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound is a key factor governing its interaction with biological targets. The molecule's flexibility, primarily around the rotatable bonds of the ethyl linker and the amide bond, allows it to adopt various spatial arrangements. The biologically active conformation is the specific low-energy shape that fits optimally into the target's binding site.

Computational and structural studies on related molecules provide insight into the likely conformational preferences. For instance, analysis of N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine, a related structure, reveals the formation of both intramolecular and intermolecular hydrogen bonds that stabilize its conformation in the crystal lattice. researchgate.net A similar intramolecular N-H···N hydrogen bond could potentially exist in the title compound between the benzimidazole N1-H and the benzamide nitrogen, which would restrict conformational freedom and favor a more planar arrangement.

Studies on N-(Thiazol-2-yl) benzamide, which shares the central amide linkage, indicate that an attractive dipole-dipole interaction between the amide N-H and the thiazole (B1198619) nitrogen atom plays a significant role in stabilizing its preferred conformation. scispace.com This suggests that intramolecular forces are critical in defining the conformational landscape. Theoretical analyses of other N-acylhydrazones have shown that the planarity of the core amide subunit can be disrupted by bulky substituents, which in turn affects electronic conjugation and chemical properties. rcsi.com The preferred conformation in solution can be determined by comparing experimental NMR data with calculated chemical shifts for different potential conformers. rcsi.com The dihedral angles between the various ring systems and the central amide linker are therefore critical parameters that correlate directly with the compound's biological profile.

Design Principles for Enhanced Target Engagement and Specificity

The development of more potent and selective analogs of this compound relies on established medicinal chemistry design principles, informed by SAR and conformational analysis.

One primary strategy is scaffold modification and bioisosteric replacement . For example, replacing a trifluoromethyl group on a lead compound with a pyridine (B92270) ring, a common bioisostere, has been used to design novel benzamides with high biological activity. nih.gov This approach aims to retain or improve target engagement while modifying other properties like solubility or metabolic stability.

Another key principle involves the optimization of interactions within the target's binding pocket . For inhibitors targeting metalloenzymes, the design often incorporates a zinc-binding group (ZBG). In many benzamide-based histone deacetylase inhibitors, the amide functionality itself acts as a ZBG, and modifications are designed to enhance this interaction. researchgate.net For non-covalent inhibitors, design efforts focus on maximizing hydrophobic and hydrogen-bonding interactions within defined subpockets of the target protein. For example, inhibitors of SARS-CoV PLpro were designed so that the naphthalene (B1677914) and benzamide moieties fit specifically into the S3 and S4 pockets of the enzyme. nih.gov

Finally, conformational constraint is a powerful design tool. By introducing rigidity into the molecular structure, for instance, through cyclization, the entropic penalty of binding is reduced, which can lead to higher affinity. This strategy was successfully employed in the development of isoindoline-based protease inhibitors from a more flexible benzamide lead. nih.gov Applying these principles—optimizing substituents on the benzimidazole and benzamide rings, controlling stereochemistry, and potentially rigidifying the linker—provides a rational pathway to discovering derivatives with enhanced target engagement and improved specificity.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research data for the compound This compound corresponding to the biological interaction mechanisms outlined in your request.

The performed searches for this exact chemical structure in relation to kinase inhibition, protease inhibition, nucleic acid interaction, cholinesterase inhibition, and microtubule polymerization modulation did not yield any dedicated preclinical, in vitro, or in silico studies.

The available scientific literature focuses on broader classes of related compounds, such as:

Other benzimidazole derivatives with different substitution patterns.

Positional isomers, for example, where the benzamide group is attached to the second carbon of the ethyl chain (N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide).

Structurally distinct molecules that also contain a benzimidazole or benzamide scaffold.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this molecule, it is not possible to generate the detailed, scientifically accurate article as requested. Providing information on related but different compounds would be scientifically inappropriate and would violate the explicit instructions of the prompt.

Therefore, no article content can be provided for the requested outline.

Mechanistic Investigations of Biological Interactions Pre Clinical, in Vitro/in Silico

Other Proposed Mechanisms of Action (In Vitro/In Silico)

Inhibition of Haemozoin Formation in Parasites

No specific research data was found regarding the ability of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide to inhibit hemozoin formation in parasites. The benzimidazole (B57391) scaffold is a known feature in some compounds that target the heme detoxification pathway in malaria parasites. This pathway is crucial for parasite survival as it converts toxic free heme, released from the digestion of hemoglobin, into an inert crystalline polymer called hemozoin. Compounds that inhibit this process lead to a buildup of toxic heme, causing parasite death.

While related N-arylbenzamides derived from the 2-phenylbenzimidazole (B57529) scaffold have been investigated for their antimalarial activity through the inhibition of β-hematin (synthetic hemozoin) formation, specific findings for this compound are not present in the reviewed literature. Studies on these related compounds have demonstrated a strong correlation between the inhibition of β-hematin formation and antiplasmodial activity. However, without direct experimental assays, the specific activity and efficacy of this compound in this context remain unknown.

Pre Clinical Biological Activity Spectrum in Vitro/in Silico

Antimicrobial Activity

No studies reporting the antimicrobial activity of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide were found.

Antibacterial Efficacy

Specific data on the efficacy of this compound against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis is not available in the reviewed literature.

Antifungal Efficacy

There is no available data on the antifungal efficacy of this compound against Candida albicans and Aspergillus niger.

Antiparasitic Activity

No research detailing the antiparasitic activity of this compound was identified.

Antiprotozoal Efficacy

Information regarding the antiprotozoal efficacy of this compound against Trypanosoma cruzi, Trypanosoma brucei, Leishmania donovani, Trichomonas vaginalis, Giardia intestinalis, and Plasmodium falciparum is not present in the current body of scientific literature.

Anthelmintic Efficacy

No studies were found that investigated the anthelmintic efficacy of this compound.

Antiviral Activity

There is no available research on the antiviral activity of this compound against Respiratory Syncytial Virus (RSV) or Picornaviruses.

Anti-inflammatory Activity

While specific in vitro or in silico anti-inflammatory data for this compound was not identified in the reviewed scientific literature, the broader class of benzimidazole (B57391) derivatives has demonstrated significant anti-inflammatory properties. These compounds are recognized for their capacity to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. The anti-inflammatory and analgesic potential of various benzamide (B126) derivatives has also been noted, suggesting that the benzamide moiety can contribute to this activity.

Anticancer/Antiproliferative Activity (In Vitro Cell Line Studies)

The anticancer and antiproliferative potential of benzimidazole-containing compounds has been a significant area of research.

Activity against Various Cancer Cell Lines (e.g., HeLa, MCF-7, HCT116, H460, A549, HepG2, MDA-MB231, COLO 320DM)

Specific in vitro antiproliferative data for this compound against the specified cancer cell lines was not found in the available literature. However, a study on the closely related structural analog, N-(1H-benzo[d]imidazol-2-yl)benzamide , which lacks the ethyl group, has demonstrated notable antiproliferative activity against the MCF-7 human breast cancer cell line. acgpubs.org In this study, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides were synthesized and evaluated for their cytotoxic effects. acgpubs.org

The research revealed that substitutions on the benzamide ring significantly influenced the antiproliferative potency. For instance, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring enhanced the activity against MCF-7 cells. acgpubs.org

Below is a data table summarizing the in vitro cytotoxic activity of N-(1H-benzo[d]imidazol-2-yl)benzamide and its derivatives against the MCF-7 cell line.

Compound NameR-Group (Substitution on Benzamide Ring)IC₅₀ (µM) against MCF-7 acgpubs.org
N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamide4-CH₃13.10 ± 0.57
N-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzamide4-Cl5.52 ± 2.10
N-(1H-benzo[d]imidazol-2-yl)benzamideH10.20 ± 0.45
N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide4-OCH₃3.84 ± 0.62
Doxorubicin (Standard)-5.93 ± 0.33

No specific data for the antiproliferative activity of this compound against HeLa, HCT116, H460, A549, HepG2, MDA-MB231, or COLO 320DM cell lines were identified in the reviewed literature. However, various other benzimidazole derivatives have shown activity against these cell lines. For example, some benzimidazole derivatives have been reported to inhibit the proliferation of HCT-116 and MCF-7 cells, while others have shown activity against A549 and MDA-MB-231 cell lines. waocp.orgatlantis-press.comnih.govnih.gov

Selective Toxicity in Cancer Cell Models

The selective toxicity of this compound in cancer cell models has not been specifically documented. However, studies on analogous compounds have addressed this crucial aspect of anticancer drug development. For instance, the study on N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides evaluated their cytotoxicity against both the MCF-7 breast cancer cell line and normal mouse fibroblast (L929) cells to determine their selectivity index (SI). acgpubs.org The SI, which is the ratio of the IC₅₀ value in normal cells to that in cancer cells, indicates the compound's selectivity for cancer cells. A higher SI value suggests greater selectivity.

The compound N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide exhibited an IC₅₀ of 3.84 µM against MCF-7 cells and 57.64 µM against L929 cells, resulting in a selectivity index of 15.01. acgpubs.org This indicates a degree of selective toxicity towards the cancer cell line over the normal fibroblast cell line. acgpubs.org Similarly, another study on a different benzimidazole derivative showed potent selective cytotoxicity against malignant cell lines with an IC₅₀ value of 0.2 μM/mL, while the cytotoxic effect on normal Wi-38 cells was observed at an IC₅₀ value of 0.4 μM/mL, demonstrating a twofold selectivity. nih.gov

Anticonvulsant and Analgesic Activity (Pre-clinical Models)

Preclinical data on the specific anticonvulsant and analgesic activities of this compound were not available in the reviewed scientific literature. Nevertheless, the benzimidazole scaffold is a known pharmacophore in the development of central nervous system active agents, including anticonvulsant and analgesic drugs.

The anticonvulsant properties of new chemical entities are often evaluated in preclinical models such as the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures. nih.govmdpi.com Benzimidazole derivatives have been explored for their potential to modulate neuronal excitability. researchgate.net

Similarly, the analgesic activity of compounds is frequently assessed in preclinical models like the acetic acid-induced writhing test for peripheral analgesic effects and the hot plate or tail-flick tests for central analgesic activity. Benzamide derivatives have been reported to possess analgesic properties. nanobioletters.com The combination of benzimidazole and benzamide moieties in one molecule, therefore, presents a rational approach for designing new anticonvulsant and analgesic agents.

Antioxidant Activity

There is no specific data available from in vitro studies on the antioxidant activity of this compound. However, the benzimidazole nucleus is a well-established scaffold for the development of compounds with antioxidant properties. The antioxidant potential of various benzimidazole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.org

For example, a study on 1H-benzimidazol-2-yl hydrazones demonstrated their ability to scavenge free radicals in DPPH and ABTS assay systems. nih.gov Another study reported the DPPH scavenging activity of several 2-substituted-1H-benzimidazoles, with some compounds exhibiting IC₅₀ values in the micromolar range. researchgate.net These findings suggest that the benzimidazole ring system can contribute to the antioxidant capacity of a molecule, likely through its ability to donate a hydrogen atom or an electron to stabilize free radicals.

N 1 1h Benzimidazol 2 Yl Ethyl Benzamide in Drug Discovery and Lead Optimization Paradigms

Hit-to-Lead Identification and Optimization

The journey of a new drug often begins with a high-throughput screen (HTS) that identifies initial "hits"—compounds showing activity against a biological target. The subsequent "hit-to-lead" (H2L) or lead generation phase involves evaluating and optimizing these hits to produce more promising "lead" compounds. wikipedia.org This process aims to improve the potency and selectivity of the initial hits, which typically have binding affinities in the micromolar (10⁻⁶ M) range, and enhance their metabolic stability and other pharmacokinetic properties. wikipedia.org

Compounds featuring the benzimidazole (B57391) scaffold are frequently identified as hits in screens for various therapeutic targets. For instance, in the search for new treatments for neglected tropical diseases, a novel hit, 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, was identified from HTS campaigns against parasites like Trypanosoma cruzi and Trypanosoma brucei. nih.govresearchgate.net

The optimization process involves systematic chemical modifications to the hit structure to understand the structure-activity relationship (SAR). For the benzimidazole class, this often includes:

Modification of the N-1 substituent: Altering the alkyl group at the N-1 position of the benzimidazole ring.

Substitution on the phenyl ring: Introducing different functional groups on the phenyl ring of the acetamide (B32628) or benzamide (B126) portion.

Changes to the linker: Modifying the linker connecting the benzimidazole core and the amide group.

Through this iterative process of synthesis and biological testing, researchers can significantly improve the compound's profile. An initial hit with modest activity can be developed into a lead compound with nanomolar (10⁻⁹ M) potency and improved properties, making it suitable for further development. wikipedia.org

Table 1: Example of Hit-to-Lead Optimization for a Benzimidazole Analogue

Compound Structure Target Organism Activity (EC₅₀)
Initial Hit 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide T. cruzi >25 µM

| Optimized Lead | Analogue with modified substituents | T. cruzi | <1 µM |

This table illustrates the typical improvement in potency seen during the hit-to-lead process for a compound class similar to N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide. Data is representative of findings for the benzimidazole phenylacetamide class. nih.govresearchgate.net

Scaffold Diversity and Molecular Libraries

The benzimidazole core of this compound serves as an excellent starting point for generating molecular libraries. A molecular library is a collection of diverse but structurally related compounds used to explore the chemical space around a particular scaffold. Because benzimidazole-containing compounds are known to possess a wide range of biological activities, this scaffold is considered a valuable component for discovering new bioactive agents. rsc.org

The synthesis of a diverse library based on the this compound scaffold can be achieved through combinatorial chemistry, where different building blocks are systematically combined. Key points of diversification include:

Benzimidazole Ring: Substitution at positions 4, 5, 6, and 7 of the benzene (B151609) portion of the benzimidazole ring.

Ethyl Linker: While the specific compound has an ethyl linker, variations in its length or rigidity can be explored.

Benzamide Moiety: A wide array of substituted benzoic acids can be used to modify the benzamide part of the molecule.

By creating and screening such libraries, researchers can rapidly map the SAR for a given biological target, identifying the specific structural features that enhance potency and confer selectivity. rsc.org

Computational-Aided Drug Design Approaches

In silico, or computational, methods are indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. For a scaffold like this compound, computational approaches can be applied in several ways:

Virtual Screening: Large digital libraries of compounds, such as those from ChemDiv, can be screened against a 3D model of a biological target (e.g., an enzyme or receptor). chemdiv.com This process can identify new benzimidazole-containing molecules that are predicted to bind to the target, prioritizing them for synthesis and laboratory testing.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies with benzimidazole derivatives have been used to understand their binding modes and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for their biological activity. rsc.org This information guides the rational design of more potent analogues.

ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound and its analogues, in silico ADMET profiling can help identify candidates with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures. rsc.org

These computational approaches save significant time and resources by focusing experimental efforts on compounds with the highest probability of success.

Development of Broad-Spectrum Agents

A significant goal in drug discovery, particularly for infectious diseases, is the development of broad-spectrum agents that are effective against multiple pathogens. The benzimidazole scaffold has shown considerable promise in this area.

Research into benzimidazole phenylacetamides, which are structurally related to this compound, has revealed their potential as broad-spectrum trypanosomacides. nih.govresearchgate.net These compounds have demonstrated activity against both Trypanosoma cruzi (the cause of Chagas disease) and Trypanosoma brucei (the cause of Human African Trypanosomiasis, or HAT). nih.gov A key finding from these studies was that the SAR observed against T. cruzi was broadly similar to that observed against T. brucei. nih.gov This suggests that a single, optimized compound from this class could potentially be developed as a treatment for both diseases, which would be a major therapeutic advance. nih.govresearchgate.net

Table 2: Broad-Spectrum Activity of a Benzimidazole Analogue

Organism Disease Activity (EC₅₀) of an Optimized Analogue
Trypanosoma cruzi Chagas Disease Sub-micromolar
Trypanosoma brucei brucei Animal African Trypanosomiasis (model for HAT) Sub-micromolar

This table shows representative data for a lead compound from the benzimidazole phenylacetamide class, demonstrating its potential as a broad-spectrum agent. nih.govresearchgate.net

This potential for broad-spectrum activity makes the this compound scaffold and its derivatives a highly attractive area for continued investigation in the search for new anti-infective agents.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide and its analogs is a critical first step in exploring its therapeutic potential. While established methods for benzimidazole (B57391) synthesis exist, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.net One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. nih.gov

Further exploration of one-pot synthesis methods, such as the CBr4-mediated synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives, could be adapted for this compound. researchgate.net Additionally, the use of green chemistry principles, such as employing water as a solvent or using heterogeneous catalysts, should be a priority in the development of new synthetic pathways. nih.gov The development of diverse synthetic routes will enable the creation of a library of derivatives with varied substituents on both the benzimidazole and benzamide (B126) rings, which is essential for structure-activity relationship (SAR) studies. acs.org

Synthetic ApproachPotential AdvantagesKey Features
Microwave-Assisted SynthesisReduced reaction times, improved yields, and enhanced reaction control.Utilizes microwave irradiation to heat the reaction mixture.
One-Pot SynthesisIncreased efficiency, reduced waste, and simplified purification processes.Multiple reaction steps are carried out in a single reaction vessel.
Green Chemistry ApproachesEnvironmentally friendly, reduced use of hazardous materials, and increased sustainability.Employs principles such as the use of renewable feedstocks and atom economy.

Advanced Computational Validation of Mechanisms

In silico methods are invaluable tools for predicting the biological activity and mechanism of action of novel compounds. scispace.com For this compound, advanced computational studies can provide insights into its potential binding modes with various biological targets. Molecular docking simulations can be employed to predict the interactions of the compound with the active sites of enzymes or receptors. mdpi.com

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can offer a more detailed understanding of the electronic and structural properties of the compound and its interactions with biological macromolecules. These computational approaches can help to rationalize experimental findings and guide the design of more potent and selective analogs. scispace.com The use of these computational tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. nih.gov

Identification of Undiscovered Biological Targets (In Vitro/In Silico)

A key area of future research for this compound is the identification of its biological targets. A combined in vitro and in silico approach can be highly effective in this endeavor. nih.gov In silico methods, such as reverse docking, can be used to screen the compound against a large database of known protein structures to identify potential binding partners.

These computational predictions can then be validated through in vitro assays. For instance, enzyme inhibition assays can be used to determine if the compound inhibits the activity of specific enzymes identified through computational screening. nih.gov Cellular assays can also be employed to assess the compound's effect on various signaling pathways and cellular processes. This integrated approach can lead to the discovery of novel therapeutic applications for this compound.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. researchgate.net Integrating this compound and its derivatives into HTS campaigns can accelerate the discovery of new lead compounds. A library of analogs with diverse chemical functionalities can be synthesized and screened against a wide range of biological targets.

The development of robust and sensitive assays is crucial for the success of HTS. These assays should be designed to measure specific biological activities relevant to the therapeutic areas of interest. The data generated from HTS can provide valuable SAR information, which can be used to further optimize the chemical structure of the lead compounds.

Design of Next-Generation Benzimidazole-Based Chemical Probes

Chemical probes are essential tools for studying biological processes and validating drug targets. This compound can serve as a scaffold for the design of next-generation chemical probes. By incorporating functionalities such as fluorescent tags or photoaffinity labels, derivatives of the compound can be created that allow for the visualization and identification of their cellular targets.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Tools like AutoDock Vina assess interactions with therapeutic targets (e.g., kinases, ion channels) .
  • ADMET prediction : Software such as SwissADME evaluates logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Focus
Crystallization difficulties stem from:

  • Flexible side chains : The ethyl linker between benzimidazole and benzamide introduces conformational flexibility, hindering lattice formation. Use mixed solvents (e.g., methanol/water) to induce slow nucleation .
  • SHELX refinement : Employ SHELXL for structure solution, leveraging high-resolution data (>1.0 Å) and TWIN commands for handling potential twinning .

How can researchers design experiments to elucidate the mechanism of action for this compound in biological systems?

Q. Advanced Research Focus

  • Proteomics : Use affinity chromatography to isolate protein targets from cell lysates incubated with the compound .
  • Kinase profiling : Screen against kinase panels to identify inhibition hotspots .
  • Metabolomics : Track metabolic pathway disruptions via LC-MS in treated vs. control cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.